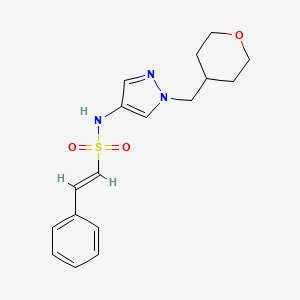

(E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-24(22,11-8-15-4-2-1-3-5-15)19-17-12-18-20(14-17)13-16-6-9-23-10-7-16/h1-5,8,11-12,14,16,19H,6-7,9-10,13H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULJVYYAIOPGNS-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Attachment of the Tetrahydropyran Group: The tetrahydropyran moiety is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran group.

Formation of the Ethenesulfonamide Moiety: The final step involves the formation of the ethenesulfonamide group through a reaction between a sulfonyl chloride and an amine derivative of the pyrazole-tetrahydropyran intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the design of enzyme inhibitors.

Medicine

Medically, compounds containing sulfonamide groups are known for their antibacterial properties. This specific compound could be investigated for potential therapeutic applications, including as an antibacterial or antifungal agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the sulfonamide group.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors through its sulfonamide group, potentially inhibiting enzyme activity or altering receptor function. The phenyl and pyrazole rings could also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Functional Group Variations

The compound’s uniqueness arises from its combination of a pyrazole ring, tetrahydro-2H-pyran substituent, and ethenesulfonamide linker. Below is a comparison with structurally related compounds from literature and pharmacopeial standards:

Table 1: Structural Comparison with Analogs

Key Observations :

- The ethenesulfonamide group may improve solubility relative to non-sulfonamide analogs like 1-fluoronaphthalene, which lacks polar functional groups.

Physicochemical and Pharmacokinetic Properties

Hypothetical data based on structural analogs (illustrative purposes):

Table 2: Predicted Physicochemical Properties

| Property | Target Compound | a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | 1-Fluoronaphthalene |

|---|---|---|---|

| Molecular Weight (g/mol) | 401.45 | 211.29 | 146.14 |

| LogP | 2.8 | 1.5 | 3.1 |

| Solubility (mg/mL) | 0.15 | 4.2 | 0.02 |

| Hydrogen Bond Donors | 2 | 2 | 0 |

Analysis :

- The target compound’s moderate LogP (2.8) suggests balanced lipophilicity, favoring membrane permeability compared to highly polar analogs like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.

- Low solubility (0.15 mg/mL) may necessitate formulation optimization, a common challenge for sulfonamides.

Biological Activity

The compound (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide , identified by CAS number 2034886-27-4, is a novel sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 347.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

- Anti-inflammatory Effects : Similar compounds in the pyrazole class have demonstrated significant anti-inflammatory properties. For instance, studies on related pyrazole derivatives have shown their efficacy in reducing inflammation in models such as carrageenan-induced paw edema .

- Analgesic Activity : Pyrazole derivatives are often assessed for analgesic effects. In related studies, compounds have been shown to alleviate pain in various animal models, indicating potential for this compound to exhibit similar effects .

- Vasorelaxant Effects : Some pyrazole derivatives have been reported to induce vasorelaxation through pathways involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), suggesting that this compound may also interact with vascular smooth muscle relaxation mechanisms .

The mechanisms underlying the biological activities of this compound are likely linked to its structural features that allow interaction with various biological targets:

- Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines, which could account for their anti-inflammatory effects.

- Interaction with Pain Pathways : Analgesic effects may be mediated through modulation of pain pathways involving neurotransmitters and receptors in the central nervous system.

Study on Pyrazole Derivatives

A study evaluated the analgesic and anti-inflammatory properties of a closely related pyrazole compound, demonstrating significant reductions in pain response during formalin tests and decreased paw edema during inflammatory challenges . These findings suggest that this compound may share similar therapeutic profiles.

Toxicity Assessment

In toxicity evaluations, pyrazole derivatives were found to exhibit a safe profile at therapeutic doses while showing signs of toxicity at higher concentrations. This highlights the importance of dose management in future studies involving this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or alkynes under basic conditions (e.g., NaH in THF) .

- Step 2 : Introduction of the tetrahydro-2H-pyran-4-ylmethyl group via nucleophilic substitution, using (tetrahydro-2H-pyran-4-yl)methyl bromide and a base like K₂CO₃ .

- Step 3 : Sulfonamide coupling using (E)-2-phenylethenesulfonyl chloride in the presence of a coupling agent (e.g., EDCI) and a catalytic base (e.g., DMAP) .

- Key Intermediates : Pyrazole-4-amine derivative, (tetrahydro-2H-pyran-4-yl)methyl-substituted pyrazole, and the sulfonyl chloride precursor.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement to resolve the (E)-configuration of the ethenesulfonamide moiety and confirm stereochemistry .

- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions on the pyrazole and tetrahydro-2H-pyran rings .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and detect synthetic by-products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?

- Methodological Answer :

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives like cyclopentyl methyl ether (CPME) to reduce side reactions .

- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (e.g., 100°C, 150 W) to accelerate ring-closure steps and improve regioselectivity .

- Purification Strategies : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from regioisomeric by-products .

Q. What strategies are recommended for resolving discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., crystallography) regarding the compound's conformation?

- Methodological Answer :

- Re-evaluate Computational Parameters : Include solvent effects (e.g., PCM model for DMSO) and dispersion corrections in DFT calculations to better match crystallographic bond lengths .

- Molecular Dynamics Simulations : Perform 10-ns simulations in explicit solvent to assess conformational flexibility and identify low-energy states .

- Synchrotron Crystallography : Collect high-resolution (<1.0 Å) data to detect subtle structural deviations caused by crystal packing .

Q. How should researchers design experiments to investigate the compound's potential inhibitory effects on enzymatic targets like acetylcholinesterase?

- Methodological Answer :

- In Vitro Assays : Use Ellman’s method with acetylthiocholine iodide as a substrate to measure IC₅₀ values .

- Molecular Docking : Perform AutoDock Vina simulations to predict binding poses within the enzyme’s active site, focusing on sulfonamide interactions with catalytic triads .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonamide or pyran groups to identify critical pharmacophores .

Q. What analytical approaches are critical for identifying and quantifying by-products formed during synthesis?

- Methodological Answer :

- LC-MS/MS : Use a reverse-phase column (e.g., Zorbax Eclipse Plus) with tandem MS to detect low-abundance impurities (e.g., regioisomers or des-methyl derivatives) .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals from by-products, particularly those arising from incomplete substitution on the pyrazole ring .

- In situ IR Monitoring : Track reaction progress in real time to identify intermediates prone to degradation (e.g., sulfonyl chloride hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.